molecular formula C6H6ClN3O3 B3157064 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine CAS No. 84538-47-6

4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine

Cat. No.: B3157064
CAS No.: 84538-47-6
M. Wt: 203.58 g/mol
InChI Key: JDWRKIIBNHCUHM-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine is a chemical compound with the molecular formula C₆H₆ClN₃O₃ and a molecular weight of 203.58 g/mol . It is a pyrimidine derivative, characterized by the presence of chloro, methoxy, methyl, and nitro functional groups attached to the pyrimidine ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine typically involves the nitration of 4-Chloro-2-methoxy-6-methylpyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: 4-Chloro-2-methoxy-6-methylpyrimidine

    Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Conditions: Temperature control (usually below 0°C) to prevent over-nitration and decomposition

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Reduction: Formation of 4-Chloro-2-methoxy-6-methyl-5-aminopyrimidine.

    Oxidation: Formation of 4-Chloro-2-methoxy-6-methyl-5-formylpyrimidine.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine has been explored for its potential as a pharmaceutical intermediate. Its ability to interact with various biological targets makes it a candidate for drug development.

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis or function, making it a potential antibacterial agent.
  • Anticancer Activity : Preliminary research has shown that this compound can induce apoptosis in cancer cell lines. The activation of caspases and modulation of apoptotic markers suggest its utility as an anticancer therapeutic .

Enzyme Modulation

Research indicates that this compound can modulate enzymes involved in nucleotide metabolism. This modulation is critical for developing drugs targeting specific metabolic pathways.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various nitropyrimidines, including this compound, against several pathogens. Results indicated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Anticancer Studies

In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of apoptotic markers, suggesting its role as a potential anticancer therapeutic.

Enzyme Inhibition Research

Interaction studies revealed that this compound effectively inhibits enzymes critical in nucleotide metabolism. This inhibition was quantified using enzyme kinetics assays, showing promising IC50 values comparable to established inhibitors .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine: Similar structure but different substitution pattern.

    4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine: Contains a methylthio group instead of a methyl group.

    4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine: Contains a phenylthieno group instead of a nitro group.

Uniqueness

4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its nitro group makes it a valuable intermediate for further chemical modifications, while the chloro and methoxy groups provide sites for nucleophilic substitution reactions.

Biological Activity

4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine is a pyrimidine derivative characterized by its unique functional groups, including a chlorine atom, a methoxy group, a methyl group, and a nitro group. Its molecular formula is C7H8ClN3O3C_7H_8ClN_3O_3, with a molecular weight of approximately 235.65 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound involves various mechanisms:

  • Competitive Inhibition : The compound may inhibit enzymes by competing with substrates for active sites.
  • Allosteric Modulation : It can alter enzyme activity by binding to sites other than the active site, changing the enzyme's conformation.
  • Biochemical Pathways : It is involved in nucleic acid synthesis and signal transduction pathways, critical for cellular functions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with efficacy comparable to standard antimicrobials.
  • Anticancer Potential : Preliminary investigations suggest that it may have anticancer effects. In vitro assays demonstrated cytotoxicity against various cancer cell lines while showing low toxicity on normal cells.

Antimicrobial Efficacy

A study reported that this compound exhibited strong antibacterial activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective in both planktonic and biofilm forms of bacteria.

Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated that the compound could induce significant cell death in murine melanoma B16 cells. The results indicated a favorable therapeutic index due to low toxicity on normal cells.

Structure-Activity Relationships (SAR)

Research into SAR has indicated that modifications to the pyrimidine ring can enhance biological activity. For instance, derivatives with electron-donating groups showed increased inhibitory effects on COX-2 enzymes, suggesting potential anti-inflammatory applications .

Data Table

Biological Activity Description
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerInduces cell death in melanoma B16 cells with low toxicity on normal cells
Enzyme InteractionMay act as a competitive inhibitor or allosteric modulator
SAR InsightsModifications can enhance activity; electron-donating groups increase COX-2 inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine, and how do reaction conditions influence regioselectivity?

  • Methodology : Nucleophilic aromatic substitution (SNAr) on pre-functionalized pyrimidine cores is common. For example, nitration at the 5-position precedes methoxy and chloro group introduction. Reaction conditions such as solvent polarity (e.g., DMF or DMSO) and temperature (80–120°C) critically affect regioselectivity. Catalytic bases like K2_2CO3_3 enhance substitution efficiency. Similar protocols were used in synthesizing 2-amino-4,6-dichloro-5-nitropyrimidine, where nitro groups stabilized intermediates for subsequent halogenation .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodology :

  • X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for pyrimidine derivatives where dihedral angles between substituents and the core were measured .
  • 1H/13C NMR identifies substituent positions (e.g., methoxy vs. chloro groups).
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • IR spectroscopy detects functional groups like nitro (-NO2_2) and C–Cl bonds .

Q. How does the electronic nature of substituents influence the reactivity of this compound in further derivatization?

  • Methodology : The electron-withdrawing nitro group at C5 activates adjacent positions (C4 and C6) for nucleophilic substitution. Methoxy at C2 exerts steric and electronic effects, reducing reactivity at C2 but enhancing it at C4. Computational tools like Hammett constants or Fukui indices can predict reactive sites. Experimental validation via competitive substitution reactions (e.g., comparing Cl vs. OMe displacement) is recommended .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic pathways for novel derivatives of this compound?

  • Methodology : Quantum mechanical methods (e.g., DFT) model transition states and intermediate stability. For example, the ICReDD initiative integrates reaction path searches with experimental validation, reducing trial-and-error. Solvent effects and substituent electronic profiles are simulated to prioritize reaction conditions .

Q. What experimental strategies resolve contradictions in substituent effects observed during derivatization (e.g., unexpected byproducts)?

  • Methodology :

  • Mechanistic probes : Isotopic labeling (e.g., 15^{15}N-tracing) identifies whether nitro groups participate in side reactions.
  • Intermediate isolation : Halting reactions at stages like nitration or chlorination allows characterization of unstable intermediates.
  • Kinetic studies : Monitoring reaction progress via HPLC or in-situ IR clarifies competing pathways. A study on 2-amino-4,5,6-trichloropyrimidine revealed an unusual nitro-to-chloride substitution via intermediate trapping .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the crystallinity and solubility of this compound?

  • Methodology :

  • Single-crystal XRD maps hydrogen bonds (e.g., N–H⋯N or C–H⋯O) and π-π stacking. In related pyrimidines, weak C–H⋯O bonds formed polymeric chains, influencing solubility .
  • Thermal analysis (DSC/TGA) correlates melting points with packing efficiency.
  • Solubility screening : Test polar (DMSO) vs. nonpolar (hexane) solvents to guide formulation for biological assays.

Q. What strategies mitigate challenges in introducing bulky substituents while retaining the pyrimidine core’s stability?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Low-temperature reactions : Reduce decomposition risks during exothermic steps.
  • Microwave-assisted synthesis : Enhances reaction efficiency for sterically hindered systems, as shown in analogous nitropyrimidine syntheses .

Q. Notes

  • Citations are based on peer-reviewed journals (e.g., Acta Crystallographica) and computational methodologies .
  • Advanced questions emphasize interdisciplinary approaches (e.g., computational-experimental feedback loops).

Properties

IUPAC Name

4-chloro-2-methoxy-6-methyl-5-nitropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c1-3-4(10(11)12)5(7)9-6(8-3)13-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWRKIIBNHCUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252532
Record name 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84538-47-6
Record name 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84538-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methoxide (28% solution in methanol, 47.0 g, 244 mmol) was added dropwise to a stirred solution of 2,4-dichloro-6-methyl-5-nitropyrimidine (48.3 g, 232 mmol) in methanol (600 mL) at 0° C., and the mixture was stirred at 0° C. for 30 min. The mixture was diluted with water, concentrated, and extracted with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel eluting with a 0-15% ethyl acetate/n-hexane gradient mixture. The filtrate was concentrated in vacuo to give the title compound as a yellow solid (11.9 g, 58.5 mmol, 25%).
Name
Sodium methoxide
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
25%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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